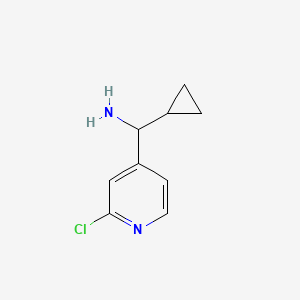
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine
Overview
Description
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: is a chemical compound with the molecular formula C9H11ClN2 . It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropyl group attached to the 4-position, along with an amine group at the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloropyridin-4-yl)(cyclopropyl)methanamine typically involves the following steps:
Formation of 2-Chloropyridine: The starting material, 2-chloropyridine, can be synthesized through halogenation reactions of pyridine.
Cyclopropyl Addition: The cyclopropyl group is introduced via a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the 2-chloropyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or amine sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine and amine derivatives.
Scientific Research Applications
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2-Chloropyridin-4-yl)(cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-Chloropyridin-4-yl)(cyclopropyl)methanamine: can be compared with other similar compounds, such as:
2-Chloropyridine: Similar structure but lacks the cyclopropyl and amine groups.
Cyclopropylamine: Lacks the pyridine ring and chlorine substitution.
2-Chloropyridin-4-ylmethanamine: Similar but without the cyclopropyl group.
Uniqueness: The presence of both the cyclopropyl group and the amine group on the pyridine ring makes this compound unique and potentially more reactive and versatile compared to its analogs.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-5-7(3-4-12-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRNNURRYIDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


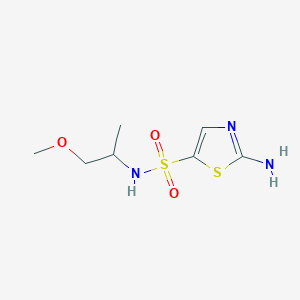
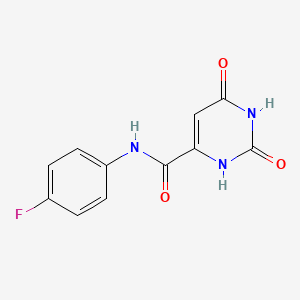


![4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbaldehyde](/img/structure/B1489396.png)
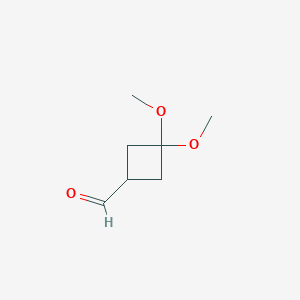
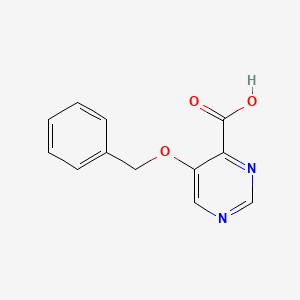
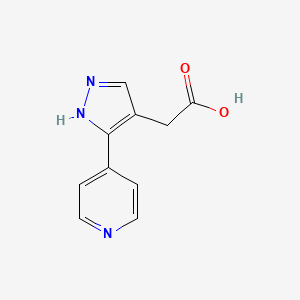
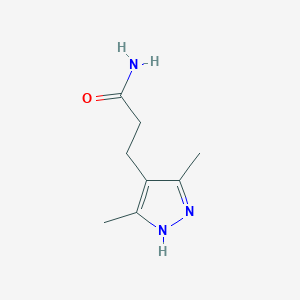
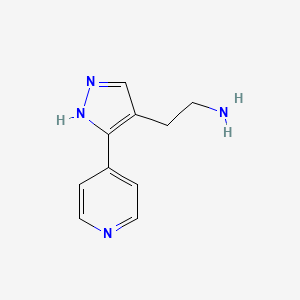
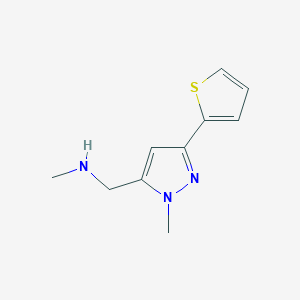

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)

